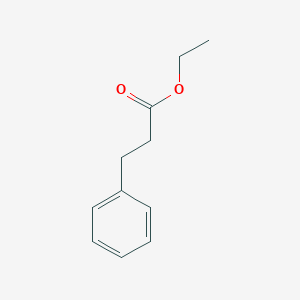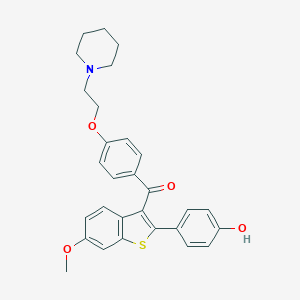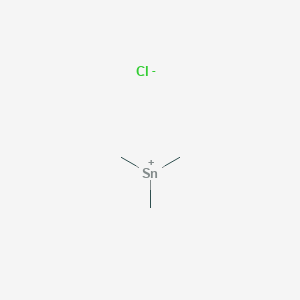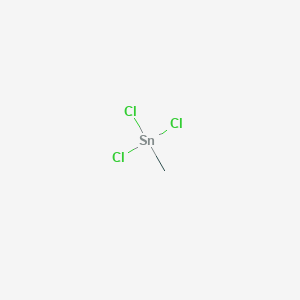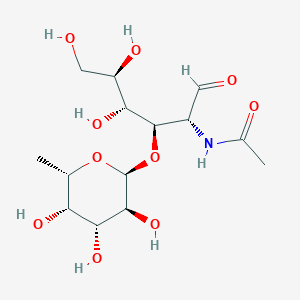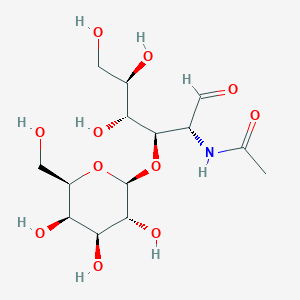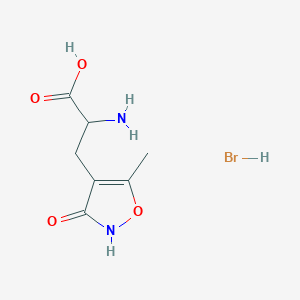
(RS)-AMPA hydrobromide
Descripción general
Descripción
“(RS)-AMPA hydrobromide” is the hydrobromide salt form of (RS)-AMPA, which has been found to be an agonist of the excitatory neurotransmitter L-glutamic Acid . It has a molecular formula of C7H10N2O4.HBr and a molecular weight of 267.08 .
Molecular Structure Analysis
The molecular structure of “(RS)-AMPA hydrobromide” can be represented by the SMILES string CC1=C(C(=O)NO1)CC(C(=O)O)N.Br . This indicates that the molecule contains a 5-membered ring with a nitrogen and oxygen atom, and a bromine atom attached to the molecule .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Optoelectronic Applications
“(RS)-AMPA hydrobromide” has potential applications in the field of optoelectronics . This is due to its ability to form semi-organic nonlinear optical single crystals, which are crucial for device fabrications . These crystals can be characterized for their structural conformation and unit cell dimensions, which are essential for the development of optoelectronic devices such as solar panels and optical modulators .
Nonlinear Optical Material Development
The compound’s ability to form crystals with non-centrosymmetric structures makes it suitable for nonlinear optical (NLO) applications . This includes frequency doubling, signal processing, and telecommunications . The high transparency window and lower cut-off wavelength of these crystals make them ideal for NLO device applications .
Thermal Analysis and Stability
Thermal behavior is a critical aspect of material science, and “(RS)-AMPA hydrobromide” can be analyzed using techniques like thermo gravimetric (TG) and differential scanning calorimetry (DSC). These analyses help understand the thermal stability and decomposition patterns, which are vital for evaluating the suitability of materials for high-temperature applications .
Mechanical Strength Assessment
The mechanical strength of materials is paramount, especially when subjected to high-intensity lasers. The laser damage threshold (LDT) density of “(RS)-AMPA hydrobromide” crystals can be measured to determine their robustness and suitability for applications involving high-intensity laser beams .
Pharmaceutical Research
In pharmaceutical research, “(RS)-AMPA hydrobromide” could be explored for its potential as a brominating reagent. The α-bromination reaction of carbonyl compounds is significant in organic chemistry, and finding suitable brominating reagents is essential for synthesizing various pharmaceuticals .
Educational Applications
The compound can also be used in educational settings, particularly in undergraduate organic chemistry experiments. It serves as an example of how bromination reactions can be applied in practical laboratory settings, providing students with hands-on experience in organic synthesis .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHVIUZGLGASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017723 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-AMPA hydrobromide | |
CAS RN |
171259-81-7 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



